(-)-Conduritol B's Moderate GBA Potency Contrasts with Cyclophellitol's Ultra-High Affinity
In a direct comparison using the same assay system, (-)-Conduritol B (as its epoxide derivative, CBE) demonstrates a Ki of 7.73 µM and an IC50 of 12.0 µM for human lysosomal acid glucosylceramidase (GBA). In stark contrast, the more advanced inhibitor cyclophellitol achieves a Ki of 0.00095 µM and an IC50 of 0.002 µM under identical conditions [1]. This represents an approximately 8,000-fold difference in affinity.
| Evidence Dimension | Inhibition of human lysosomal acid glucosylceramidase (GBA) |
|---|---|
| Target Compound Data | Ki: 7.73 µM (7.73E+3 nM); IC50: 12.0 µM (1.20E+4 nM) |
| Comparator Or Baseline | Cyclophellitol: Ki: 0.00095 µM (0.950 nM); IC50: 0.002 µM (2 nM) |
| Quantified Difference | Cyclophellitol is ~8,000-fold more potent (based on Ki) |
| Conditions | pH 5.2, 37°C, with 4-methylumbelliferyl β-D-glucopyranoside as substrate |
Why This Matters
This data clearly delineates (-)-Conduritol B as a standard, moderate-affinity tool for establishing well-characterized Gaucher models, whereas cyclophellitol is reserved for applications requiring ultra-high target occupancy, guiding appropriate reagent selection based on required potency.
- [1] BindingDB. BDBM50078114: Conduritol B Epoxide. Data sourced from US Patent 9056847. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM162702: Cyclophellitol. Data sourced from US Patent 9056847. Accessed via BindingDB. View Source
